Versicoside
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Overview
Description
Versicoside is a lignan glycoside isolated from the plant Haplophyllum versicolor. It is chemically identified as (+)-epipinoresinol 4′-O-[O-α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranoside]
Preparation Methods
Synthetic Routes and Reaction Conditions: Versicoside is typically isolated from natural sources rather than synthesized in a laboratory setting. The isolation process involves chromatographing an ethanolic extract of Haplophyllum versicolor on a column of silica gel using a chloroform-methanol system .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from its natural plant source.
Chemical Reactions Analysis
Types of Reactions: Versicoside undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups in this compound can be oxidized to quinones.
Reduction: The glycosidic bonds can be hydrolyzed under acidic or enzymatic conditions to yield the aglycone and sugar moieties.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Acidic conditions or specific glycosidases.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Aglycone and sugar moieties.
Substitution: Esters or ethers of this compound.
Scientific Research Applications
Versicoside has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in the study of lignan glycosides.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including antihypertensive and sedative activities.
Industry: Potential use in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Versicoside involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Antihypertensive Activity: Modulating vascular tone and reducing blood pressure.
Comparison with Similar Compounds
Versicoside is unique among lignan glycosides due to its specific glycosidic linkage and the presence of both rhamnose and glucose moieties. Similar compounds include:
Pinoresinol: A lignan with a similar aglycone structure but different glycosidic linkages.
Arctiin: Another lignan glycoside with different sugar moieties.
Matairesinol: A lignan with a similar core structure but lacking glycosidic linkages.
This compound stands out due to its unique combination of sugars and its specific biological activities.
Properties
CAS No. |
101391-02-0 |
---|---|
Molecular Formula |
C32H42O15 |
Molecular Weight |
666.7 g/mol |
IUPAC Name |
(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[4-[(3aR,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C32H42O15/c1-13-23(34)25(36)27(38)31(45-13)44-12-22-24(35)26(37)28(39)32(47-22)46-19-7-5-15(9-21(19)41-3)30-17-11-42-29(16(17)10-43-30)14-4-6-18(33)20(8-14)40-2/h4-9,13,16-17,22-39H,10-12H2,1-3H3/t13-,16-,17-,22+,23-,24+,25+,26-,27+,28+,29?,30?,31+,32+/m0/s1 |
InChI Key |
GEGNXQRNXQAJGC-MSYLITELSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C=C(C=C3)C4[C@H]5COC([C@H]5CO4)C6=CC(=C(C=C6)O)OC)OC)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C=C(C=C3)C4C5COC(C5CO4)C6=CC(=C(C=C6)O)OC)OC)O)O)O)O)O)O |
Origin of Product |
United States |
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